molecular formula C15H24O5 B14557764 Benzoic acid;2-(1-butoxyethoxy)ethanol CAS No. 62254-57-3

Benzoic acid;2-(1-butoxyethoxy)ethanol

Cat. No.: B14557764
CAS No.: 62254-57-3
M. Wt: 284.35 g/mol
InChI Key: PXAOJENNVRWDAF-UHFFFAOYSA-N
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Description

Benzoic acid (C₇H₆O₂) is a simple aromatic carboxylic acid widely used as a preservative in food, cosmetics, and pharmaceuticals due to its antimicrobial properties . Its solubility in aqueous and organic solvents is critical for formulation efficacy. Evidence indicates that benzoic acid is sparingly soluble in water (0.3 g/100 g at 293 K) but exhibits higher solubility in ethanol and ethanol-water mixtures .

While direct data on this specific compound are absent in the provided evidence, structurally similar ethoxylated alcohols (e.g., 2-(2-ethoxyethoxy)ethanol) are known to enhance solubility of hydrophobic compounds through amphiphilic interactions . When combined with benzoic acid, such solvents may modulate solubility and stability in formulations.

Properties

CAS No.

62254-57-3

Molecular Formula

C15H24O5

Molecular Weight

284.35 g/mol

IUPAC Name

benzoic acid;2-(1-butoxyethoxy)ethanol

InChI

InChI=1S/C8H18O3.C7H6O2/c1-3-4-6-10-8(2)11-7-5-9;8-7(9)6-4-2-1-3-5-6/h8-9H,3-7H2,1-2H3;1-5H,(H,8,9)

InChI Key

PXAOJENNVRWDAF-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(C)OCCO.C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid;2-(1-butoxyethoxy)ethanol can be achieved through a multi-step process. One common method involves the esterification of benzoic acid with 2-(1-butoxyethoxy)ethanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve selectivity .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid;2-(1-butoxyethoxy)ethanol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form a carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds.

Mechanism of Action

Comparison with Similar Compounds

Solubility and Thermodynamic Properties of Benzoic Acid in Solvent Systems

Benzoic acid’s solubility varies significantly across solvents and temperatures. Key findings from experimental studies include:

Table 1: Solubility of Benzoic Acid in Selected Solvents (Mole Fraction × 10³)

Solvent System 293.15 K 298.15 K 323.15 K
Neat Water 0.3 0.35 0.65
Neat Ethanol 12.4 14.2 20.8
Ethanol-Water (50% w/w) 5.6 6.8 11.2
Acetic Acid 8.9 10.1 16.3
Toluene 4.2 4.8 7.5
  • Temperature Dependence : Solubility increases with temperature, indicative of endothermic dissolution (ΔH > 0) in all solvents .
  • Solvent Polarity: Maximum solubility occurs in neat ethanol due to favorable hydrogen bonding, while water’s high polarity limits dissolution .
  • Predictive Models: The Jouyban-Acree model (Equation 6) accurately correlates solubility in ethanol-water mixtures but requires experimental data for pure solvents .

Comparison with Benzoic Acid Derivatives

Several derivatives exhibit modified solubility and functional properties:

Table 2: Key Derivatives and Their Properties

Compound Solubility Trends Applications
2-Methoxybenzoic Acid Higher polarity than benzoic acid; soluble in alcohols and esters Flavoring agents
4-Hydroxybenzoic Acid Moderate water solubility (1.2 g/100 g at 298 K) Precursor to parabens
2-(4-Methylbenzoyl)benzoic Acid Lower binding affinity to T1R3 receptors compared to benzoic acid Bitter taste modulation
Benzoic Acid Esters (e.g., methyl, ethyl) Enhanced lipid solubility; used in polymer and fragrance industries Plasticizers, preservatives
  • Structural Modifications : Substitutions (e.g., methoxy, hydroxy groups) alter solubility and bioactivity. For example, 2-methoxy derivatives show improved solubility in polar aprotic solvents .

Comparison with Ethoxylated Ethanol Compounds

Ethoxylated alcohols, such as 2-(2-ethoxyethoxy)ethanol, are co-solvents that improve miscibility of hydrophobic actives. Key comparisons include:

Table 3: Ethoxylated Alcohols as Solubility Enhancers

Compound Hydrophilic-Lipophilic Balance (HLB) Interaction with Benzoic Acid
2-(1-Butoxyethoxy)ethanol ~8–10 (estimated) Likely enhances solubility via micelle formation (inference)
2-(2-Ethoxyethoxy)ethanol 9.5 Forms stable emulsions with benzoic acid
Diethanolamine-Ethoxylated Systems 12–15 Reacts with benzoic acid to form amphiphilic salts
  • Mechanistic Insights : Ethoxylated alcohols reduce interfacial tension, enabling benzoic acid to partition into hydrophobic domains .

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